

Synthetic Pathways to Biologically Active Molecules Utilizing Methyl 4-Fluoro-3-hydroxybenzoate

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Compound of Interest

Compound Name: **Methyl 4-Fluoro-3-hydroxybenzoate**

Cat. No.: **B1314833**

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Application Notes

Methyl 4-fluoro-3-hydroxybenzoate is a versatile benzoic acid derivative that serves as a crucial building block in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a methyl ester, provides multiple reaction sites for constructing complex molecular architectures. This document outlines the synthetic routes and detailed protocols for the preparation of two important classes of biologically active compounds using **Methyl 4-fluoro-3-hydroxybenzoate** as a key starting material: the transthyretin stabilizer Acoramidis and antimicrobial trisubstituted imidazoles.

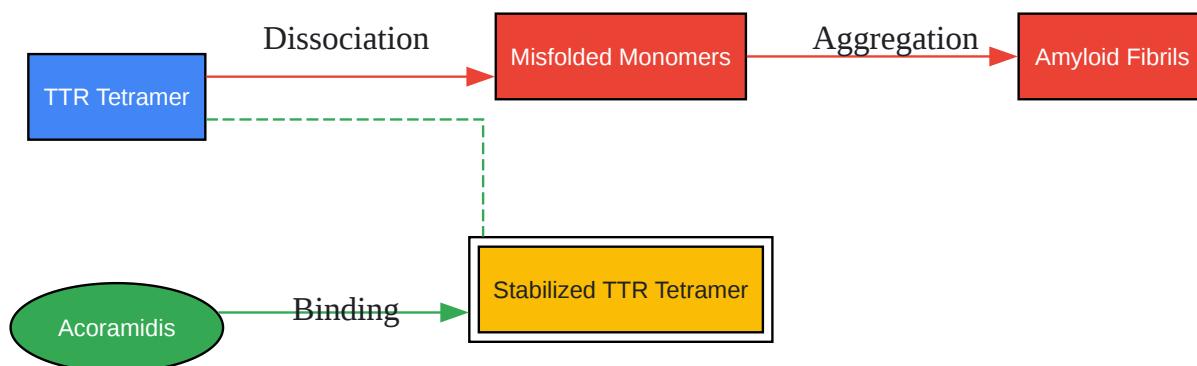
The fluorine substituent can enhance metabolic stability and binding affinity of the final compound, while the hydroxyl and methyl ester groups offer convenient handles for further chemical modifications. These characteristics make **Methyl 4-fluoro-3-hydroxybenzoate** an attractive starting point for the development of novel therapeutic agents.

Synthesis of Acoramidis (AG10), a Transthyretin Stabilizer

Acoramidis (AG10) is a potent and selective transthyretin (TTR) stabilizer developed for the treatment of transthyretin amyloidosis (ATTR), a progressive and fatal disease.^{[1][2]} Acoramidis functions by binding to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation into monomers, which is the rate-limiting step in the formation of amyloid fibrils.^[2] **[3] Methyl 4-fluoro-3-hydroxybenzoate** is a key intermediate in the synthesis of Acoramidis.^{[4][5]}

Signaling Pathway: Transthyretin Stabilization

The mechanism of action of Acoramidis involves the kinetic stabilization of the native TTR tetramer. In ATTR, the dissociation of the TTR tetramer into monomers leads to misfolding and aggregation into amyloid fibrils, which deposit in various organs, particularly the heart, leading to cardiomyopathy.^[2] Acoramidis binds to the two thyroxine-binding pockets of the TTR tetramer, effectively cross-linking the two dimers and stabilizing the entire tetrameric structure.^[6] This stabilization prevents the initial dissociation step, thereby halting the amyloid cascade.^[2]

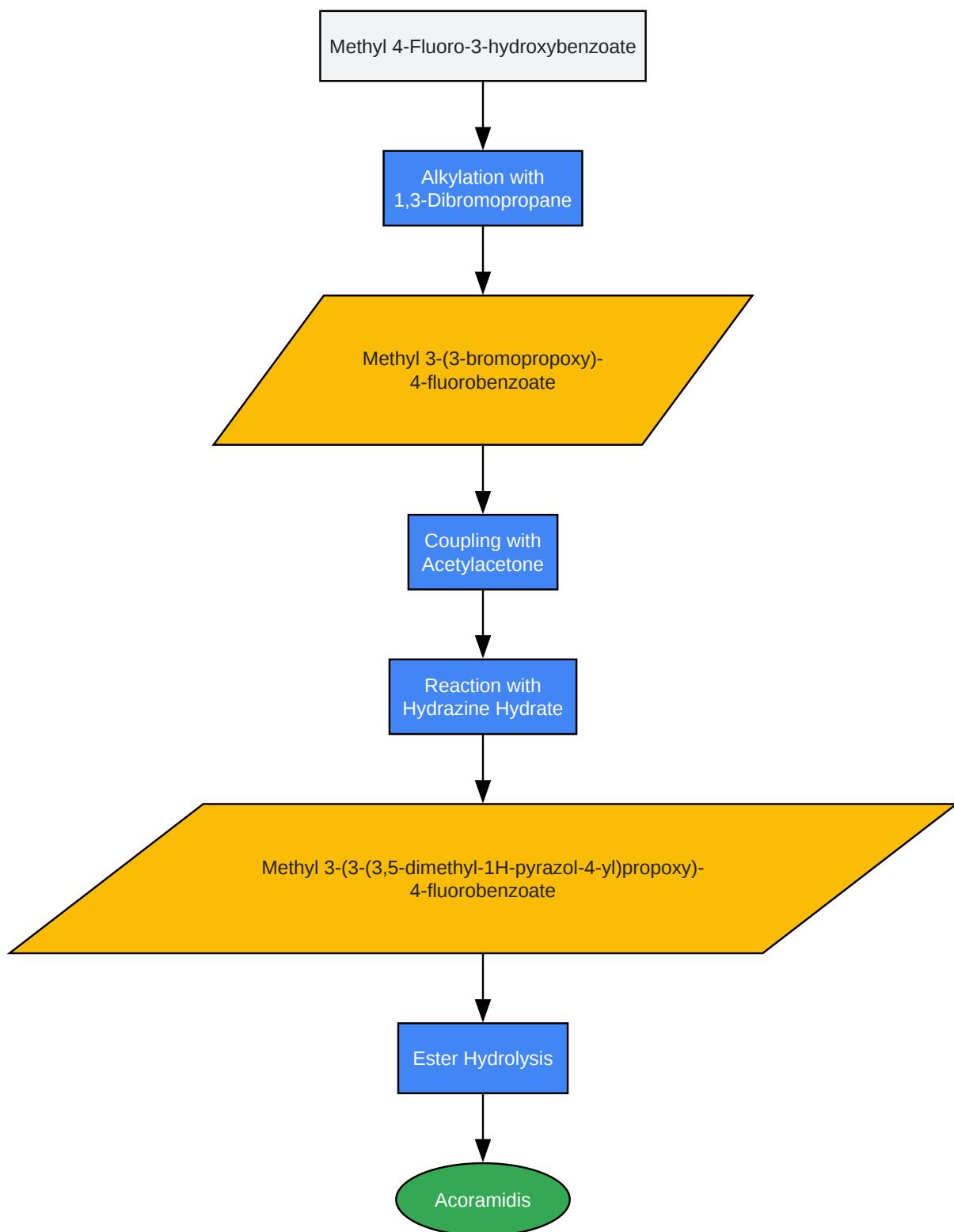


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Caption: Mechanism of Acoramidis in preventing amyloid fibril formation.

Synthetic Workflow

The synthesis of Acoramidis from **Methyl 4-fluoro-3-hydroxybenzoate** involves a multi-step process, beginning with the alkylation of the hydroxyl group, followed by the formation of the pyrazole moiety, and concluding with the hydrolysis of the methyl ester.



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Caption: Overall synthetic workflow for Acoramidis.

Experimental Protocols

Step 1: Synthesis of Methyl 3-(3-bromopropoxy)-4-fluorobenzoate[5]

- Materials: **Methyl 4-fluoro-3-hydroxybenzoate** (1 equiv), 1,3-dibromopropane (5 equiv), Potassium carbonate (K_2CO_3 , 1.2 equiv), N,N-Dimethylformamide (DMF).
- Procedure: To a solution of **Methyl 4-fluoro-3-hydroxybenzoate** (3.0 g, 17.6 mmol) and 1,3-dibromopropane (9.0 mL, 88.2 mmol) in DMF (40 mL) is added K_2CO_3 (2.93 g, 21.2 mmol). The reaction mixture is stirred at room temperature for 16 hours. The mixture is then diluted with ethyl acetate (EtOAc) and washed with brine. The organic layer is dried over sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
- Yield: 82%[5]

Step 2 & 3: Synthesis of Methyl 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoate[5]

- Materials: Methyl 3-(3-bromopropoxy)-4-fluorobenzoate (1 equiv), Acetylacetone (2 equiv), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2 equiv), Benzene, Hydrazine hydrate.
- Procedure: A solution of Methyl 3-(3-bromopropoxy)-4-fluorobenzoate (780 mg, 2.69 mmol) in benzene is added dropwise to a solution of acetylacetone (0.552 mL, 5.38 mmol) and DBU (0.804 mL, 5.38 mmol) in benzene. The reaction is stirred at room temperature for 3 days. The mixture is filtered and concentrated. The residue is then reacted with hydrazine hydrate to form the pyrazole ring. The product is purified by chromatography.

Step 4: Synthesis of Acoramidis (Hydrolysis)[5]

- Materials: Methyl 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoate, Lithium hydroxide (LiOH).
- Procedure: The methyl ester from the previous step is hydrolyzed using a base such as lithium hydroxide in a suitable solvent system (e.g., THF/water) to yield the final product, Acoramidis. The reaction is acidified to precipitate the product, which is then filtered, washed, and dried.

- Yield (final step): 83.2%[7]

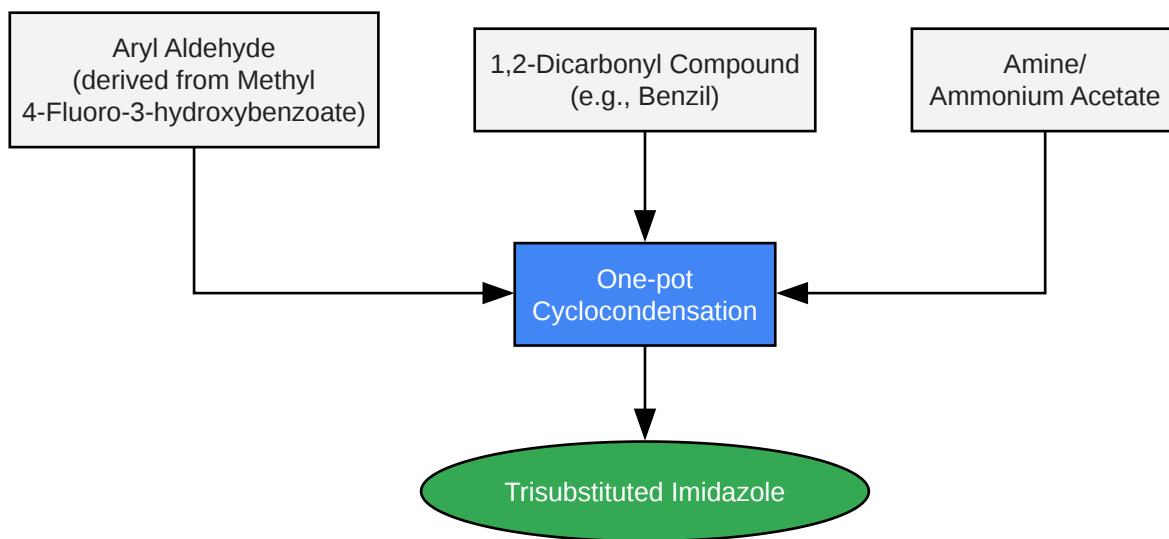
Quantitative Data

Compound	Parameter	Value	Reference
Acoramidis	Binding Affinity (Kd) to TTR	26 nM	[8]
TTR Stabilization	≥90%	[1][2]	
Residence Time on TTR	~4-fold longer than Tafamidis	[1][9]	

Synthesis of Antimicrobial Trisubstituted Imidazoles

Methyl 4-fluoro-3-hydroxybenzoate is a documented precursor for the synthesis of trisubstituted imidazole derivatives, which are a class of compounds known for their broad spectrum of biological activities, including antimicrobial properties.[6][10] The general synthetic strategy involves the reaction of an aryl aldehyde, a 1,2-dicarbonyl compound, and an amine in the presence of a catalyst. While specific examples of antimicrobial imidazoles synthesized directly from **Methyl 4-fluoro-3-hydroxybenzoate** are not readily available in the public domain, a general protocol for the synthesis of analogous trisubstituted imidazoles is presented below. The fluoro and hydroxyl-substituted phenyl ring from the starting material would be incorporated into the final imidazole structure.

General Synthetic Workflow for Trisubstituted Imidazoles



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Caption: General workflow for the synthesis of trisubstituted imidazoles.

Representative Experimental Protocol

This protocol describes a general method for the synthesis of 2,4,5-trisubstituted imidazoles.^[4] To utilize **Methyl 4-fluoro-3-hydroxybenzoate**, it would first need to be converted to the corresponding aldehyde.

- Materials: Aryl aldehyde (1 mmol), Benzil (1.1 mmol), Substituted aniline (4 mmol), Ammonium acetate (10 mmol), Glacial acetic acid.
- Procedure: A solution of the aryl aldehyde, benzil, substituted aniline, and ammonium acetate in glacial acetic acid is refluxed for 12 hours. After cooling, the reaction mixture is diluted with water, and the resulting solid precipitate is filtered. The collected solid is washed with 10% acetic acid and water, and then dried to yield the pure trisubstituted imidazole product.

Antimicrobial Activity

Trisubstituted imidazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives have been reported to be in the range of 0.50 to 6.1 μ g/mL.^[11]

Quantitative Data for Representative Antimicrobial Imidazoles

Bacterial Strain	MIC Range ($\mu\text{g/mL}$)	Reference
Gram-positive bacteria	625 - 1250	[4]
Gram-negative bacteria	0.50 - 6.1	[11]

Conclusion

Methyl 4-fluoro-3-hydroxybenzoate is a valuable and versatile starting material for the synthesis of biologically active molecules. Its utility has been demonstrated in the efficient synthesis of the transthyretin stabilizer Acoramidis and its potential as a precursor for antimicrobial trisubstituted imidazoles is evident. The detailed protocols and associated data provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

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